Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester

Description

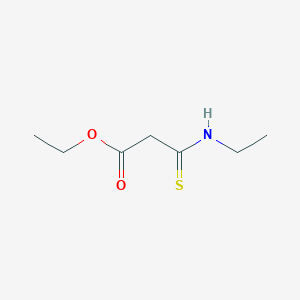

The thioamide group (-NH-C(=S)-) replaces the traditional carbonyl oxygen, introducing sulfur into the structure, which significantly alters its chemical reactivity and physical properties.

Properties

CAS No. |

56409-15-5 |

|---|---|

Molecular Formula |

C7H13NO2S |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

ethyl 3-(ethylamino)-3-sulfanylidenepropanoate |

InChI |

InChI=1S/C7H13NO2S/c1-3-8-6(11)5-7(9)10-4-2/h3-5H2,1-2H3,(H,8,11) |

InChI Key |

CNYYCQCNCGLEIY-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethyl alcohol in the presence of a catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, yielding propanoic acid and ethanol.

Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thioxo group to a thiol group under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

Hydrolysis: Propanoic acid and ethanol.

Oxidation: Various oxidized derivatives depending on the conditions.

Reduction: Thiol derivatives and other reduced forms.

Scientific Research Applications

Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the manufacture of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. The thioxo group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes and proteins .

Comparison with Similar Compounds

Structural Features :

- Core structure: Ethyl ester of propanoic acid.

- Substituents: Ethylamino (-NHCH₂CH₃) and thioxo (=S) groups at the β-carbon.

- Molecular formula: Presumed to be C₈H₁₃NO₂S (inferred from analogs in –8).

Vilsmeier-Haack reaction for aldehyde intermediates.

Cyano ester formation using ethyl cyanoacetate.

Hydrogenation (e.g., Pd/C) to reduce unsaturated bonds .

Comparison with Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on formula; †Estimated from analogs.

Structural and Functional Differences

Substituent Effects: Ethylamino vs. In contrast, the ethyl group in the target compound likely reduces steric hindrance, improving solubility in nonpolar solvents . Butylamino (): The longer alkyl chain (butyl) increases lipophilicity, favoring membrane permeability in agrochemical applications . Halogenated Derivatives (): The 2-fluoro-4-iodo substituent introduces electronegativity and bulk, making it suitable for radiolabeling or targeted drug delivery .

Physicochemical Trends :

- Density : Phenyl-substituted analogs (1.217 g/cm³) are denser than alkyl-substituted derivatives due to aromatic ring packing .

- pKa : The thioamide group’s acidity (pKa ~10.6) is consistent across analogs, suggesting similar reactivity in basic conditions .

Synthetic Utility :

Key Gaps in Evidence :

- Experimental data (e.g., boiling point, toxicity) for the target compound are lacking; predictions rely on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.